molecular formula C17H13NO2 B186883 3-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 43071-45-0

3-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B186883
CAS RN: 43071-45-0
M. Wt: 263.29 g/mol
InChI Key: ZSVACLAZDFXWQG-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the linear formula C17H13NO2 . It has a molecular weight of 263.299 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-phenylquinoline-4-carboxylic acid is represented by the linear formula C17H13NO2 . This indicates that the molecule is composed of 17 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-2-phenylquinoline-4-carboxylic acid is 263.29 . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

2-Phenyl-quinoline-4-carboxylic acid derivatives, which include 3-Methyl-2-phenylquinoline-4-carboxylic acid, have been synthesized and evaluated for their antibacterial properties .

Methods of Application

The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .

Results or Outcomes

The antibacterial activities of these compounds against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria were evaluated . Some compounds displayed good antibacterial activity against Staphylococcus aureus .

Anticancer Application

Specific Scientific Field

This application is in the field of Cancer Research and Medicinal Chemistry .

Summary of the Application

2-Phenylquinoline-4-carboxylic acid derivatives have been studied as novel Histone Deacetylase Inhibitors (HDACs), which are potential therapeutic targets in the development of anticancer drugs .

Methods of Application

In total, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

Results or Outcomes

Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6 . Induction of G2/M cell cycle arrest and promotion of apoptosis make important contributions to the anticancer effects of molecule D28 .

Anti-Inflammatory Application

Specific Scientific Field

This application is in the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

Phenylquinoline-4-carboxylic acid derivatives, including 3-Methyl-2-phenylquinoline-4-carboxylic acid, have been studied for their anti-inflammatory activities .

Results or Outcomes

While specific results or outcomes are not detailed in the sources available, the compounds are highlighted for their potential as promising drug candidates due to their anti-inflammatory activities .

Analgesic Application

Specific Scientific Field

This application is in the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

3-Methyl-2-phenylquinoline-4-carboxylic acid has been used for its analgesic effects, providing relief from various types of pain such as arthritis, neuralgia, back pain, gout, and headaches .

Results or Outcomes

While specific results or outcomes are not detailed in the sources available, the compound is used for its analgesic effects, providing relief from various types of pain .

Antifungal Application

Specific Scientific Field

This application is in the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

Phenylquinoline-4-carboxylic acid derivatives, including 3-Methyl-2-phenylquinoline-4-carboxylic acid, have been studied for their antifungal activities .

Results or Outcomes

While specific results or outcomes are not detailed in the sources available, the compounds are highlighted for their potential as promising drug candidates due to their antifungal activities .

Antimalarial Application

Specific Scientific Field

This application is in the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

3-Methyl-2-phenylquinoline-4-carboxylic acid has been used for its antimalarial effects, providing relief from malaria .

Results or Outcomes

While specific results or outcomes are not detailed in the sources available, the compound is used for its antimalarial effects, providing relief from malaria .

properties

IUPAC Name

3-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVACLAZDFXWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350108
Record name 3-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-phenylquinoline-4-carboxylic acid

CAS RN

43071-45-0
Record name 3-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43071-45-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of isatin (5.00 g, 34.0 mmol), propiophenone (5.47 g, 5.43 mL, 40.8 mmol), and potassium hydroxide pellets (6.73 g, 102 mmol) in ethanol (40 mL) was stirred at reflux for 23 h. After cooling, the solvent was removed in vacuo to give a brown residue. The residue was dissolved in water (75 mL) and washed with diethyl ether (4×100 mL). The aqueous layer was cooled by the addition of ice (˜50 g) and acidified to pH˜1 via dropwise addition of concentrated HCl with stirring. A solid precipitate was collected by filtration, washed with water and dried to provide the title compound as a yellowish-tan solid (7.59 g, 85%), which was used without further purification. MS (API+): M+1: 264 (45%), 220 (100); %); 1H NMR (300 MHz, DMSO-d6) d 2.39 (s, 3H), 7.49-7.57 (m, 3H), 7.59-7.72 (m, 7.76-7.84 (m, 2H), 8.06 (d, J=8.5 Hz, 1H), 14.20 (v br s, 1H, exchangeable).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.43 mL
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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Quantity
40 mL
Type
solvent
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Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

3-Methyl-2-phenylquinoline-4-carboxylic acid was prepared by a Pfitzinger reaction (J. Org. Chem. 1950, 15:511–516). Propiophenone (3.3 mL, 1.2 equiv.) was added to a solution of isatin (3.00 g, 20.0 mmol) in ethanol (95%, 30 mL), followed by the addition of KOH pellets (86%, 3.91 g, 3 equiv.). The light brown mixture was stirred at 80° C. (oil bath temperature) for 40 hours. Solvent was removed in vacuo and the resulting solid residue was dissolved in water (50 mL), extracted with ether (30 mL×2) to remove any un-reacted starting materials. The aqueous layer was then cooled with an ice bath and acidified with concentrated aqueous HCl until pH˜3. The white precipitate was collected by suction filtration, washed with water and dried in a vacuum oven (30° C.) overnight. The white solid was essentially pure carboxylic acid (5.10 g, 97% yield) and was used for the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ 7.50–8.08 (m, 9H), 2.46 (s, 3H).
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ten milliliters (2N) of a sodium hydroxide aqueous solution was added dropwise to an ethanol (20 ml) suspension containing 1.47 g of isatin and 2.68 g of propiophenone at room temperature, and the reaction mixture was then heat-refluxed for 26 hours. The resulting reaction mixture was allowed to cool, and then concentrated under reduced pressure. Ice water was added to the residue, and the mixture was extracted with ethyl ether. The aqueous layer was acidified with dilute hydrochloric acid. The precipitate was collected by filtration, and dried to form 1.47 g of the above-mentioned compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MI Mohamed, NG Kandile… - Journal of Heterocyclic …, 2017 - Wiley Online Library
A new series compounds of quinoline derivatives were synthesized by reaction of 3‐(carboxymethyl)‐2‐arylquinoline‐4‐carboxylic acids 1a, 1b, 1c with different nucleophiles. The …
Number of citations: 13 onlinelibrary.wiley.com
GAM Giardina, LF Raveglia, M Grugni… - Journal of medicinal …, 1999 - ACS Publications
… 3-Methyl-2-phenylquinoline-4-carboxylic acid (10b; 5.6 g, 21.3 mmol), N-bromosuccinimide (7.6 g, 42.5 mmol), and dibenzoyl peroxide (0.48 g, 2.0 mmol) were refluxed in 1,2-…
Number of citations: 87 pubs.acs.org
LF Raveglia, GAM Giardina - Future Medicinal Chemistry, 2009 - Future Science
… Synthesis of 3-methyl-2-phenylquinoline-4-carboxylic acid. Figure 3. Flow synthesis of … As an example, the synthesis of 3-methyl-2-phenylquinoline-4-carboxylic acid via Pfitzinger …
Number of citations: 16 www.future-science.com
FE Blaney, LF Raveglia, M Artico… - Journal of medicinal …, 2001 - ACS Publications
… 3-Methyl-2-phenylquinoline-4-carboxylic acid (2, 30 g, 114 mmol, CAS [43071-45-0]) were suspended in dry DCM (250 mL); oxalyl chloride (20 mL, 230 mmol) dissolved in DCM (120 …
Number of citations: 57 pubs.acs.org
JN Sangshetti, AS Zambare, I Gonjari… - Mini-Reviews in …, 2014 - ingentaconnect.com
… In a patent [78], the synthesis of an intermediate 3methyl-2-phenylquinoline-4-carboxylic acid 177 (Scheme 64) has been carried out by reacting 7-methylisatin 175 with acetophenone …
Number of citations: 26 www.ingentaconnect.com
F Luca - researchgate.net
… l00 g (3798 mmol) of 3-methyl-2-phenylquinoline-4-carboxylic acid (CAS [43071-450]) were dissolved in 500 ml of dichloroethane. 13.7 g (76.12 mmol) of N-bromosuccinimide and 1.0 …
Number of citations: 0 www.researchgate.net
RD Larsen, D Cai - thieme-connect.com
Previously published information on quinolines can be found in Houben–Weyl, Vol. E 7a, pp 290–492. The chemistry and synthesis of quinolines has been continually reviewed over …
Number of citations: 0 www.thieme-connect.com
OFTEFS GAS - researchgate.net
… 10 g (3798 mmol) of 3-methyl-2-phenylquinoline-4-carboxylic acid (CAS [43071-45-0]) were suspended in 1000 ml of 1,2-dichloroethane; 13.67 g (76.80 mmol) of Nbromosuccinimide …
Number of citations: 3 www.researchgate.net
K Lackey, DD Sternbach - Synthesis, 1993 - thieme-connect.com
A high yielding synthesis of a variety of quinoline-4-carboxylic acids has been accomplished using a modified Pfitzinger approach involving the condensation of a ketone with an isatin …
Number of citations: 41 www.thieme-connect.com
T Bourdier, M Huiban, A Huet, F Sobrio, E Fouquet… - …, 2008 - thieme-connect.com
… The precipitate formed was filtered, washed with H 2 O, and dried at 65 C in an oven to give the crude 6-iodo-3-methyl-2-phenylquinoline-4-carboxylic acid hydrochloride (10 g, 85%) as …
Number of citations: 11 www.thieme-connect.com

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